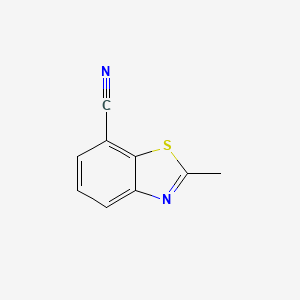

7-Cyano-2-methylbenzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGODZXOXPAKCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Cyano 2 Methylbenzothiazole and Analogues

Classical and Contemporary Synthetic Routes to Benzothiazole (B30560) Core Structuresmdpi.comnih.govnih.govresearchgate.netresearchgate.net

The synthesis of the benzothiazole ring system is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. researchgate.net These approaches can be broadly categorized into classical condensation reactions and more modern cyclization strategies. mdpi.comnih.govnih.govresearchgate.net The choice of method often depends on the desired substitution pattern and the availability of starting materials. ijper.org

Condensation Reactions with 2-Aminothiophenol (B119425) Derivativesmdpi.comnih.govnih.govresearchgate.netresearchgate.netekb.eg

A prevalent and direct method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. mdpi.comresearchgate.netijper.org This approach is widely used due to the commercial availability of a diverse range of 2-aminothiophenols. rsc.org The reaction typically proceeds through the formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole. ekb.eg

The reaction between 2-aminothiophenol and aldehydes or carboxylic acids (or their derivatives) is a classical and frequently employed route to 2-substituted benzothiazoles. mdpi.comresearchgate.netekb.eg

When reacting with aldehydes , the initial step is the formation of a benzothiazoline (B1199338) intermediate via nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by cyclization. ekb.eg This intermediate is then oxidized to the final benzothiazole. A variety of oxidizing agents and catalysts have been utilized to promote this transformation, including air, organic-chemistry.org hydrogen peroxide/hydrochloric acid, mdpi.com and various heterogeneous catalysts. mdpi.commdpi.com For instance, the use of a laccase enzyme as a catalyst provides an environmentally friendly approach to this condensation. mdpi.com Visible light has also been employed to promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes in the absence of transition metal catalysts. mdpi.comnih.gov

The condensation with carboxylic acids or their derivatives, such as acyl chlorides, is another robust method. ekb.egajol.inforesearchgate.net These reactions often require activating agents or harsh conditions, like high temperatures in the presence of polyphosphoric acid (PPA). ajol.info However, milder methods have been developed. For example, the reaction can be carried out in solvent-free conditions with microwave irradiation, which offers a rapid and efficient alternative. ajol.info Thionyl chloride can be used to generate the acid chloride in situ, which then readily reacts with 2-aminothiophenol. researchgate.net

Table 1: Examples of Catalysts and Conditions for Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Aromatic Aldehydes | Laccase, RT | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Aldehydes | Visible light, Air | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminothiophenol | Fatty Acids | Microwave irradiation, Solvent-free | 2-Alkylbenzothiazoles | ajol.info |

| 2-Aminothiophenol | Carboxylic Acids | Thionyl chloride | 2-Substituted benzothiazoles | researchgate.net |

| 2-Aminothiophenol | Acetic Acid | Choline chloride, Solar radiation | 2-Methylbenzothiazole (B86508) | mdpi.com |

The synthesis of benzothiazoles can also be achieved through the reaction of 2-aminothiophenols with nitriles. This method is particularly relevant for the synthesis of 2-substituted benzothiazoles, including those with a cyano group at a different position. For the specific synthesis of 7-Cyano-2-methylbenzothiazole, a precursor like 2-amino-3-cyanothiophenol would be required, which would then react with a methyl-donating reagent.

Generally, the reaction of 2-aminobenzenethiols with a variety of nitriles can be catalyzed by copper salts, providing the corresponding 2-substituted benzothiazoles in excellent yields. organic-chemistry.org Brønsted acids like trifluoromethanesulfonic acid have also been shown to catalyze the cyclization of 2-aminothiophenols with nitriles. ekb.eg

Another approach involves the use of cyano-containing precursors that can cyclize to form the benzothiazole ring. For example, 2-cyanomethylbenzothiazole can be synthesized by the condensation of 2-aminothiophenol with malononitrile (B47326) in the presence of glacial acetic acid. advancechemjournal.comindexcopernicus.com Furthermore, 2-isocyanoaryl thioethers can react with various radical precursors under photocatalysis to yield benzothiazoles. rsc.org

The synthesis of 2-cyano-6-hydroxybenzothiazole, a key intermediate for D-luciferin, has been achieved starting from 1,4-benzoquinone (B44022) and L-cysteine ethyl ester, followed by several steps including conversion to the nitrile. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound.

Cyclization Strategiesmdpi.comresearchgate.netresearchgate.net

Alternative to condensation reactions, various cyclization strategies have been developed for the synthesis of the benzothiazole core. mdpi.comresearchgate.netresearchgate.net These methods often involve the formation of a key C-S or C-N bond in an intramolecular fashion from a pre-functionalized acyclic precursor.

Oxidative intramolecular cyclization is a powerful strategy for constructing the benzothiazole ring. A common method involves the cyclization of thiobenzanilides. mdpi.com This transformation can be promoted by various oxidizing agents. For example, iodine can act as a metal-free mediator for the intramolecular oxidative cyclization of 2-(styrylthio)anilines to form 2-substituted benzothiazoles. organic-chemistry.org In this reaction, iodine serves as both an electrophilic reagent and an oxidant. organic-chemistry.org Similarly, the cyclization of thiobenzanilides can be achieved using photosensitizers like riboflavin (B1680620) under visible light irradiation with a sacrificial oxidizing agent. mdpi.com Another approach utilizes 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO) under visible light without the need for an external photoredox catalyst. mdpi.com

Transition metal catalysis offers a versatile and efficient means to construct the benzothiazole nucleus. nih.govrsc.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium and copper catalysts are frequently employed for these cyclizations. For instance, both Cu(I) and Pd(II) can catalyze the cyclization of ortho-halothioureas to form benzothiazoles. mdpi.com Palladium-catalyzed intramolecular C-S cross-coupling of o-iodothiobenzanilide derivatives can be achieved at room temperature using Pd/C as the catalyst in a ligand-free and additive-free system. organic-chemistry.org

Ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas has also been reported for the synthesis of 2-aminobenzothiazoles. nih.gov More recently, iron-catalyzed procedures have been developed, offering a more sustainable alternative to precious metal catalysts. d-nb.info These reactions can utilize oxidants like sodium thiosulfate. d-nb.info

Strategies for Introducing the Methyl Group at Position 2

The incorporation of a methyl group at the C-2 position of the benzothiazole scaffold is a fundamental transformation, typically achieved through the cyclization of a substituted 2-aminothiophenol with a reagent that provides the required acetyl group. The most common precursor is 2-aminothiophenol, which undergoes condensation with various reagents to form the thiazole (B1198619) ring.

One of the most direct methods involves the reaction of 2-aminothiophenol with acetic acid or acetic anhydride (B1165640). This condensation reaction, often carried out at elevated temperatures, results in the formation of the 2-methylbenzothiazole core. Numerous synthetic protocols have been developed, employing a range of catalysts and reaction conditions to optimize yield and purity. mdpi.commdpi.com For instance, the condensation can be performed under solvent-free conditions or by using catalysts to facilitate the reaction. mdpi.com Modern approaches also utilize primary alcohols in the presence of an initiator or photocatalyst, where the alcohol is first oxidized to an aldehyde in situ, which then condenses with the 2-aminothiophenol. mdpi.com

Alternative reagents for introducing the 2-methyl group include methyl ketones. researchgate.net The reaction of 2-aminothiophenols with methyl ketones, catalyzed by iodine in the presence of an oxidant like nitrobenzene, can produce 2-arylbenzothiazoles, and by extension, using acetone (B3395972) or a related methyl ketone source could yield 2-methylbenzothiazole. researchgate.net

| Reagent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| Acetic Anhydride / Acetic Acid | Heating, often neat or in a high-boiling solvent | Classic and direct condensation method. | mdpi.com |

| Primary Alcohols (e.g., Ethanol) | Visible light, photocatalyst | Green chemistry approach involving in situ aldehyde formation. | mdpi.com |

| N-Organylthioamides | CBr4-mediated | Provides 2-alkyl-substituted benzothiazoles from thioamides. | mdpi.com |

| (2-Aminoaryl)disulfides and Primary Alcohols | DTBP (di-tert-butyl peroxide) initiator | Oxidative coupling method starting from disulfides. | mdpi.com |

Strategies for Introducing the Cyano Group at Position 7

The introduction of a cyano (-CN) group onto the C-7 position of the 2-methylbenzothiazole ring can be accomplished through several distinct strategies, primarily categorized as direct cyanation of a pre-formed ring or the chemical transformation of an existing functional group at the target position.

Cyanation Reactions

Direct cyanation involves the reaction of a 2-methylbenzothiazole derivative with a cyanide-containing reagent. This can be achieved through nucleophilic substitution or metal-catalyzed processes.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing a cyano group, provided that a suitable leaving group is present at the C-7 position. wikipedia.org The benzothiazole ring system is inherently electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, particularly when a good leaving group like a halide (F, Cl, Br) is present. wikipedia.orgpressbooks.pub The reaction proceeds via an addition-elimination mechanism, where a cyanide ion attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com Subsequent elimination of the leaving group restores the aromaticity and yields the 7-cyano product. pressbooks.pub

A common approach involves treating a 7-halo-2-methylbenzothiazole with a cyanide salt such as potassium cyanide (KCN) or sodium cyanide (NaCN). rsc.org To enhance the reactivity and solubility of the cyanide source, phase-transfer catalysts like 18-crown-6 (B118740) may be employed, particularly in non-polar solvents. rsc.org This method was successfully used to substitute fluorine atoms with cyano groups on a related benzothiadiazole scaffold by refluxing with KCN and 18-crown-6 in THF. rsc.org

| Cyanide Source | Leaving Group | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Cyanide (KCN) | -F, -Cl | Refluxing THF, 18-crown-6 | rsc.org |

| Sodium Cyanide (NaCN) | -Cl, -Br | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | wikipedia.orgmasterorganicchemistry.com |

| Copper(I) Cyanide (CuCN) | -Br, -I | High temperatures (Rosenmund-von Braun reaction) | mdpi.com |

Transition-metal catalysis offers a powerful and often milder alternative for introducing a cyano group. nih.gov Palladium, nickel, and copper catalysts are frequently used to facilitate the cyanation of aryl halides or triflates. chinesechemsoc.orgchinesechemsoc.orgacs.org

One of the most established methods is the Sandmeyer reaction, which involves the diazotization of a 7-amino-2-methylbenzothiazole (B1317681) with nitrous acid (generated in situ from NaNO₂) followed by treatment with a copper(I) cyanide salt. mdpi.comresearchgate.net

More modern cross-coupling reactions provide a broader substrate scope and often proceed under milder conditions. For example, palladium-catalyzed cyanation can be performed on 7-bromo- or 7-triflyloxy-2-methylbenzothiazole using sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). acs.org A recently developed dual photoredox-nickel catalysis system allows for the cyanation of aryl halides, including heteroaryl bromides like benzothiazole, under benign conditions at room temperature using a safer cyanide source. chinesechemsoc.orgchinesechemsoc.org

| Catalytic System | Substrate | Cyanide Source | Key Feature | Reference |

|---|---|---|---|---|

| CuCN / Cu⁺ | 7-Diazonium salt | CuCN | Classic Sandmeyer reaction. | mdpi.comresearchgate.net |

| Palladium Precatalyst | Aryl Halides/Triflates | K₄[Fe(CN)₆] | Mild conditions, often in aqueous media. | acs.org |

| Photoredox/Nickel Dual Catalysis | Aryl Bromides | α-aminoacetonitrile | Benign, room temperature reaction. | chinesechemsoc.orgchinesechemsoc.org |

Derivatization of Pre-functionalized Benzothiazole Scaffolds

An alternative to direct cyanation is the conversion of a different functional group already present at the C-7 position into a cyano group. This multi-step approach can be advantageous if the starting material is more readily available than the corresponding 7-halo derivative.

The most prominent example of this strategy is the use of a 7-amino group. As described in the Sandmeyer reaction, 7-amino-2-methylbenzothiazole can be converted into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper catalyst. researchgate.net This procedure was effectively used to prepare 6-cyano-2-methylbenzothiazole from its 6-amino precursor. researchgate.net

Another potential route is the dehydration of a 7-carboxamide (7-carbamoyl) group. A 2-methylbenzothiazole-7-carboxamide, which could be synthesized from the corresponding carboxylic acid, can be treated with a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride) to yield the 7-cyano derivative. nih.gov

Novel and Green Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of benzothiazole derivatives, including those with cyano groups. These "green" approaches aim to reduce waste, avoid harsh reagents, and improve atom economy. mdpi.com

Key developments include:

Aqueous Media Catalysis: Palladium-catalyzed cyanation of (hetero)aryl halides has been successfully demonstrated in aqueous media at room temperature, which significantly reduces the reliance on volatile organic solvents. acs.org

Photocatalysis: The use of visible light to drive chemical reactions offers a green alternative to methods requiring high temperatures. Dual photoredox-nickel catalysis for cyanation is a prime example, enabling transformations under very mild conditions. chinesechemsoc.orgchinesechemsoc.org Another approach uses visible light to mediate the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in situ-generated disulfide acts as a photosensitizer. organic-chemistry.org

C-H Functionalization: A novel strategy for synthesizing 2-cyanobenzothiazoles involves a Pd-catalyzed/Cu-assisted intramolecular C-H functionalization and C-S bond formation starting from N-arylcyanothioformamides. mdpi.comnih.gov This method builds the cyanated benzothiazole ring in a single, regioselective step, representing a highly atom-economical approach. mdpi.com

Metal-Free Catalysis: To avoid the cost and toxicity of transition metals, metal-free synthetic routes are being explored. For instance, graphitic carbon nitride (g-C₃N₄) has been used as a metal-free, reusable catalyst for synthesizing 2-substituted benzothiazoles under visible-light irradiation in an air atmosphere. organic-chemistry.org

These innovative methods not only provide efficient access to this compound and its analogues but also align with the principles of sustainable chemistry.

Catalyst-Free Methods

Catalyst-free synthetic routes offer significant advantages in terms of cost-effectiveness, environmental impact, and simplified purification processes. Several catalyst-free methods for the synthesis of 2-substituted benzothiazoles have been reported, often relying on the inherent reactivity of the starting materials under specific conditions.

One notable approach involves the one-pot reaction of carboxylic acids with thionyl chloride, followed by treatment with 2-aminothiophenol under acid- and catalyst-free conditions to produce benzothiazoles. researchgate.net This method is advantageous due to its operational simplicity. Another innovative catalyst- and additive-free method describes a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov This process is environmentally friendly and achieves the formation of multiple carbon-sulfur and carbon-nitrogen bonds. nih.gov

The reaction of 2-methylbenzothiazole or its derivatives with dimethyl acetylenedicarboxylate (B1228247) in the presence of heterocyclic compounds containing an NH group, such as indoles, proceeds smoothly at room temperature without a catalyst to yield functionalized benzothiazole derivatives. researchgate.net Similarly, a simple and novel catalyst-free reaction of benzothiazoles and ethyl bromocyanoacetate with indole (B1671886) derivatives has been developed, providing a new route to functionalized benzothiazoles. semanticscholar.org

A practical green synthesis of 6-substituted 2-(2-hydroxy(methoxy)phenyl)benzothiazoles has also been developed using catalyst-free conditions with glycerol (B35011) and acetic acid as ecologically safe solvents. mdpi.com This method is notable for its tolerance of hydrolytically unstable substituents. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This approach has been successfully applied to the synthesis of benzothiazole derivatives.

A rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives utilizes microwave irradiation, significantly reducing reaction times. nih.gov For the synthesis of 2-arylbenzothiazoles, a simple and efficient procedure involves the acetic acid-promoted condensation of 2-aminothiophenol with aromatic aldehydes under solvent-free microwave irradiation, resulting in high yields. researchgate.net

Microwave assistance has also been shown to be effective in reactions that might otherwise provide lower yields. For instance, while the reaction of 2-aminothiophenol with aliphatic aldehydes can have lower yields under conventional heating, microwave assistance can boost the yield to as high as 98%. mdpi.com Furthermore, microwave irradiation in the absence of a solvent has been used for the three-component reaction of 2-aminobenzothiazole (B30445) with aromatic aldehydes and 1,3-diketones, initiated by Sc(OTf)₃. nih.gov

The use of microwave irradiation is not limited to solvent-free conditions. It has been employed in conjunction with various solvents and catalysts to optimize reaction conditions. For example, the synthesis of 2-methylbenzothiazole was achieved in 50% yield by heating N-(2-iodophenyl)acetamide and potassium thioacetate (B1230152) under microwave irradiation for 2 hours. beilstein-journals.org

One-Pot Synthetic Methodologies

A highly efficient and simple one-pot method for synthesizing 2-alkylbenzothiazoles involves the condensation of 2-aminothiophenol and aliphatic aldehydes in the presence of active carbon/silica gel under solvent-free conditions and microwave irradiation. researchgate.net Carboxylic acids can be converted to benzothiazoles in a one-pot reaction with thionyl chloride followed by treatment with 2-aminothiophenol under acid- and catalyst-free conditions. researchgate.net

A scalable single-step procedure for the production of 2-alkylsubstituted benzothiazoles from bis-(2-nitrophenyl)-disulfides has been developed, which is particularly useful for large-scale synthesis. chemrxiv.org This method involves the in situ generation of the corresponding 2-aminothiophenols, followed by cyclization. chemrxiv.org Another notable one-pot synthesis involves the reaction of acid chlorides or anhydrides with 2-aminothiophenol in the presence of a basic heterogeneous catalyst, KF·Al₂O₃, under mild conditions. mdpi.com

Three-component reactions are a hallmark of one-pot synthesis. A novel, environmentally friendly method was developed for the synthesis of 2-substituted benzothiazoles via a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov

Sustainable Solvent Systems

The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. rsc.org In the synthesis of benzothiazoles, a shift towards sustainable solvent systems has been observed.

Water is a highly desirable green solvent due to its non-toxic and widely available nature. nih.gov A simple and efficient procedure for the synthesis of benzothiazole derivatives has been developed using water as the solvent for the condensation of 2-aminothiophenol with aldehydes in the presence of a sulfonated porous carbon catalyst. researchgate.net Another protocol reports the synthesis of 2-aryl/peptidyl benzothiazoles from aryl and peptidyl benzotriazolides and 2-aminothiophenol in high yields in a one-pot reaction in water under microwave irradiation. researchgate.net

Glycerol is another ecologically safe and cheap solvent that has been utilized in the catalyst-free synthesis of 6-substituted 2-(2-hydroxy(methoxy)phenyl)benzothiazoles. mdpi.com The use of ionic liquids, which are often considered green solvents due to their low volatility, has also been explored. For instance, 1-butylimidazolium tetrafluoroborate (B81430) and 1,3-di-n-butylimidazolium tetrafluoroborate have been used as reaction media for the synthesis of 2-aryl benzothiazoles. indexcopernicus.com

Solvent-free conditions represent the ultimate green approach. A one-pot, solid-phase, solvent-free microwave reaction of 2-aminothiophenol and various benzoic acids in the presence of molecular iodine provides a rapid and inexpensive route to benzothiazole derivatives. indexcopernicus.com

Table of Compounds

Chemical Reactivity and Derivatization of 7 Cyano 2 Methylbenzothiazole

Reactions Involving the Cyano Functionality

The cyano group at the 7-position of the benzothiazole (B30560) ring is a key site for a variety of chemical transformations, including hydrolysis, nucleophilic additions, and conversions to other nitrogen-containing functional groups.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group in 7-Cyano-2-methylbenzothiazole can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid or amide. In acidic media, the reaction typically involves heating the compound with a strong acid, which protonates the nitrogen atom and facilitates nucleophilic attack by water. This process initially forms the 2-methylbenzothiazole-7-carboxamide, which can be isolated or further hydrolyzed to 2-methylbenzothiazole-7-carboxylic acid upon extended reaction times or with stronger heating.

Base-catalyzed hydrolysis, on the other hand, proceeds via the attack of a hydroxide ion on the electrophilic carbon of the cyano group. This initially forms an imine anion that is subsequently protonated by water to give a hydroxy imine, which tautomerizes to the amide. scielo.org.mx Further hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt, which upon acidic workup, yields the 2-methylbenzothiazole-7-carboxylic acid. scielo.org.mx

Nucleophilic Additions to the Nitrile

The electrophilic nature of the carbon atom in the cyano group makes it susceptible to attack by various nucleophiles. scielo.org.mx Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the nitrile to form an intermediate imine anion. This intermediate is then hydrolyzed upon acidic workup to afford a ketone, specifically a 7-acyl-2-methylbenzothiazole derivative. This reaction provides a valuable route for the introduction of a new carbon-carbon bond at the 7-position of the benzothiazole core.

Conversion to Amidines and Imidates

The cyano group of this compound can be converted to amidines and imidates through the well-established Pinner reaction. researchgate.net This reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form a stable imidate hydrochloride salt. nih.gov These imidate salts are versatile intermediates that can be subsequently reacted with ammonia or primary and secondary amines to furnish the corresponding amidines. nih.govresearchgate.net The formation of these nitrogen-rich functional groups can be of significant interest in medicinal chemistry and materials science.

| Reagent(s) | Product | Product Class |

| H₃O⁺, heat | 2-Methylbenzothiazole-7-carboxylic acid | Carboxylic Acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-Methylbenzothiazole-7-carboxylic acid | Carboxylic Acid |

| 1. R-MgX; 2. H₃O⁺ | 7-Acyl-2-methylbenzothiazole | Ketone |

| 1. R-OH, HCl; 2. NH₃ | 2-Methylbenzothiazole-7-carboxamidine | Amidine |

| R-OH, HCl | 2-Methylbenzothiazole-7-carboximidate | Imidate |

Reactions at the 2-Methyl Group

The methyl group at the 2-position of the benzothiazole ring exhibits enhanced reactivity due to the electron-withdrawing nature of the adjacent thiazole (B1198619) ring. This activation facilitates reactions involving the α-hydrogens and allows for further functionalization.

Reactivity of the α-Hydrogens (e.g., Knoevenagel-type Condensations)

The protons on the 2-methyl group are sufficiently acidic to be removed by a base, generating a nucleophilic carbanion. This reactivity is exploited in Knoevenagel-type condensation reactions. nih.gov In the presence of a base such as piperidine or an amine salt, this compound can react with various aromatic aldehydes. scielo.org.mx This condensation results in the formation of a new carbon-carbon double bond, yielding 7-cyano-2-styrylbenzothiazole derivatives. These conjugated systems are often colored and may possess interesting photophysical properties.

Functionalization of the Methyl Group

The activated nature of the 2-methyl group also allows for its direct functionalization. For instance, it can undergo oxidation to form the corresponding aldehyde, 7-cyano-2-formylbenzothiazole. This transformation can be achieved using various oxidizing agents, with selenium dioxide being a common choice for the oxidation of activated methyl groups. The resulting aldehyde is a valuable synthetic intermediate that can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and further oxidation to the carboxylic acid.

| Reagent(s) | Product | Product Class |

| Aromatic Aldehyde, Base | 7-Cyano-2-styrylbenzothiazole | Styryl Derivative |

| Oxidizing Agent (e.g., SeO₂) | 7-Cyano-2-formylbenzothiazole | Aldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring

The substitution pattern on the benzene (B151609) portion of the benzothiazole ring is heavily influenced by the presence of the strongly electron-withdrawing cyano group and the fused heterocyclic thiazole ring.

Electrophilic Aromatic Substitution : The cyano group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing resonance (-R) and inductive (-I) effects. This significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the benzene ring of this compound are expected to be challenging, requiring harsh reaction conditions and potentially leading to low yields.

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-withdrawing properties of the cyano group and the fused thiazole system activate the benzene ring towards nucleophilic aromatic substitution. libretexts.org This type of reaction is favored by substituents that can stabilize the formation of a negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov For an SNAr reaction to proceed, a suitable leaving group (such as a halide) would typically need to be present on the aromatic ring. However, the strong activation provided by the cyano group can, in some cases, facilitate the displacement of other groups or direct C-H functionalization with potent nucleophiles.

Formation of Hybrid Heterocyclic Systems

The 2-methyl and 7-cyano functionalities on the benzothiazole core serve as primary handles for elaboration into a variety of fused and tethered hybrid heterocyclic systems. The active methyl group is a key site for condensation and C-H activation reactions, while the cyano group can participate in cyclization reactions.

The synthesis of hybrid molecules incorporating both benzothiazole and pyrimidine rings often involves multi-step sequences starting from functionalized benzothiazoles. A common route to fused pyrimido[2,1-b]benzothiazole systems involves the reaction of 2-aminobenzothiazole (B30445) with compounds containing a three-carbon chain, such as β-ketoesters, in a one-pot, three-component reaction. scirp.org Another strategy involves tethering the two rings via a linker. This can be achieved by first chloroacetylating 2-aminobenzothiazole, followed by reaction with a suitable pyrimidine derivative, such as a tetrahydropyrimidine-5-carbonitrile. nih.gov

While direct synthesis from this compound is less common, it could serve as a precursor after chemical modification. For instance, transformation of the 2-methyl group into a 2-amino group would allow it to participate in established cyclization reactions to form the fused pyrimidine ring.

Table 1: Representative Synthesis of a Pyrimido[2,1-b]benzothiazole Derivative

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

The construction of thiazole and thiazolidinone rings appended to a benzothiazole core typically requires the introduction of specific functional groups.

Thiazolidinone Hybrids : Thiazolidin-4-ones are commonly synthesized via the cyclocondensation of an imine (Schiff base) with thioglycolic acid. To utilize this compound as a starting point, it would first need to be converted into a derivative containing an imine functional group. An alternative pathway involves the reaction of thiosemicarbazones with reagents like chloroacetic acid or maleic anhydride (B1165640). mdpi.comnih.gov

Thiazole Hybrids : The classic Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, is a primary method for forming the thiazole ring. A derivative of this compound containing a thioamide group could be employed in such a reaction to generate a thiazole-benzothiazole hybrid.

Table 2: General Synthesis of Thiazolidinone Derivatives from Thiosemicarbazones

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

The reactive 2-methyl group of this compound is a key synthon for building fused pyridine and quinoline rings.

Quinolines : A notable metal-free method has been developed for the synthesis of quinoline derivatives from 2-methylbenzothiazoles and 2-styrylanilines. nih.gov This reaction proceeds via a tandem C(sp³)–H functionalization and cyclization. The 2-methyl group is oxidized in situ to an aldehyde, which then undergoes a condensation-cyclization cascade with the 2-styrylaniline to form the quinoline ring. Research has shown that electron-withdrawing groups on the benzothiazole ring are well-tolerated, making this compound a suitable substrate for this transformation. nih.gov

Pyrido[2,1-b]benzothiazoles : The synthesis of the fused pyrido[2,1-b]benzothiazole system often starts from a benzothiazole derivative with an activated methylene group at the 2-position, such as 2-benzothiazoleacetonitrile. researchgate.net This precursor can react with various electrophiles like ketene dithioacetals in a Michael addition-cyclization sequence. To utilize this compound for this synthesis, the 2-methyl group would first require functionalization to an active methylene group, for example, through halogenation followed by nucleophilic substitution with cyanide.

Table 3: Synthesis of Quinolines from 2-Methylbenzothiazoles

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

Hybrid systems containing pyrazole or thiophene rings can be constructed from this compound by leveraging its functional groups to build these five-membered heterocycles.

Pyrazoles : The most prevalent method for pyrazole synthesis is the Knorr condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov The 2-methyl group of this compound can be used to generate the required 1,3-dicarbonyl precursor. For instance, condensation of the active methyl group with an oxalate ester followed by decarboxylation would yield a β-keto ester bearing the benzothiazole moiety. Subsequent reaction of this intermediate with hydrazine hydrate would lead to the formation of the pyrazole ring.

Thiophenes : The Gewald reaction is a powerful method for synthesizing substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. ijprajournal.comnih.gov A potential pathway to a thiophene-benzothiazole hybrid could involve the initial oxidation of the 2-methyl group of this compound to an aldehyde. This aldehyde could then participate in a Gewald reaction with another nitrile (e.g., malononitrile) and sulfur to construct the thiophene ring.

Table 4: Overview of Gewald Thiophene Synthesis

| Reactant Type 1 | Reactant Type 2 | Reagents | Product | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation of 7 Cyano 2 Methylbenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 7-Cyano-2-methylbenzothiazole, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the cyano group and the heterocyclic benzothiazole (B30560) ring system.

Based on the analysis of related benzothiazole structures, the anticipated ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are as follows:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.8 | Singlet | N/A |

| H-4 | ~8.0-8.2 | Doublet | ~8.0 |

| H-5 | ~7.5-7.7 | Triplet | ~8.0 |

| H-6 | ~7.8-8.0 | Doublet | ~8.0 |

Note: These are estimated values based on analogous compounds and may vary slightly in experimental conditions.

The downfield shift of the aromatic protons is characteristic of their position on an electron-deficient aromatic system. The singlet for the methyl group indicates no adjacent protons.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum of this compound will show distinct peaks for the methyl carbon, the aromatic carbons, the quaternary carbons of the benzothiazole ring, and the cyano carbon.

The predicted ¹³C NMR chemical shifts are summarized in the table below:

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| C-2 | ~165-170 |

| C-4 | ~125-130 |

| C-5 | ~128-132 |

| C-6 | ~125-130 |

| C-7 | ~110-115 |

| C-8 (C-S) | ~135-140 |

| C-9 (C=N) | ~150-155 |

| CN | ~115-120 |

Note: These are estimated values and are subject to experimental variation.

The chemical shift of the C-2 carbon is significantly downfield due to its attachment to both sulfur and nitrogen atoms. The cyano group's carbon atom also has a characteristic chemical shift.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | ~2220-2240 | Strong |

| C=N stretch (thiazole) | ~1500-1600 | Medium |

| C=C stretch (aromatic) | ~1400-1500 | Medium-Strong |

| C-H stretch (aromatic) | ~3000-3100 | Medium |

| C-H stretch (methyl) | ~2850-2960 | Medium |

The most prominent and diagnostic peak in the IR spectrum is the strong absorption due to the stretching vibration of the cyano group (C≡N). The presence of bands in the aromatic C=C and C-H stretching regions further confirms the benzothiazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₉H₆N₂S), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Expected Molecular Ion Peak:

m/z ≈ 174.03

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules or radicals, such as HCN, CH₃, or S, leading to characteristic fragment ions that can be used to piece together the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands in the ultraviolet region, characteristic of the benzothiazole chromophore.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250-260 and ~290-300 | Not readily available |

The absorption maxima (λmax) are associated with π→π* transitions within the conjugated aromatic system. The exact positions and intensities of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Molecular Structure Determination

Following extensive searches of scientific literature and chemical databases, no specific X-ray crystallography data for this compound could be located. While crystal structures for related benzothiazole derivatives are available, the precise atomic coordinates, bond lengths, bond angles, and crystal packing information for this compound have not been reported in the accessed literature. Therefore, a detailed analysis of its three-dimensional molecular structure based on experimental single-crystal X-ray diffraction is not possible at this time.

Fluorescence Spectroscopy and Photophysical Properties

A thorough review of published research revealed a lack of specific experimental data on the fluorescence spectroscopy and photophysical properties of this compound. Studies on other cyanobenzothiazole derivatives exist, detailing their absorption and emission spectra, quantum yields, and excited-state dynamics. However, specific data including absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (ΦF), and excited-state lifetimes (τ) for this compound are not available in the reviewed sources. Consequently, a detailed discussion of its specific photophysical characteristics and the influence of the cyano and methyl substituents at the 7- and 2-positions, respectively, cannot be provided based on current experimental findings.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, applying the principles of quantum mechanics to predict molecular properties. These methods are instrumental in providing insights into the electronic structure, geometry, and energy of molecules like 7-Cyano-2-methylbenzothiazole. While specific published studies applying these methods to this compound are not detailed in the available research, the following sections describe the standard and powerful techniques that would be employed for its computational analysis.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it a valuable tool for studying a wide range of chemical systems. mdpi.com For a molecule like this compound, DFT calculations would be applied to determine its fundamental properties.

A primary application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the equilibrium structure corresponding to the minimum energy on the potential energy surface. From this optimized structure, various electronic parameters can be calculated. While specific DFT studies on this compound are not available, research on related benzothiazole (B30560) derivatives demonstrates the utility of DFT in examining their structural and electronic characteristics. mdpi.com

Key applications of DFT for this compound would include:

Geometric Optimization: Predicting bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Vibrational Analysis: Calculating vibrational frequencies to predict its infrared (IR) and Raman spectra.

Thermochemical Properties: Determining thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Calculating dipole moment, polarizability, and hyperpolarizability to understand its response to electric fields.

The results from such calculations provide a foundational understanding of the molecule's stability and intrinsic properties.

Table 1: Illustrative Data from a Hypothetical DFT Study on this compound This table illustrates the type of data that would be generated from DFT calculations. Actual values require a specific computational study to be performed.

| Parameter | Predicted Value/Information |

| Optimized Ground State Energy | A numerical value in Hartrees representing the molecule's stability. |

| C2-N Bond Length | A predicted distance in Ångströms (Å). |

| C7-CN Bond Length | A predicted distance in Ångströms (Å). |

| Benzene-Thiazole Dihedral Angle | A predicted angle in degrees (°) describing the planarity. |

| Dipole Moment | A vector quantity in Debye indicating molecular polarity. |

| Vibrational Frequencies | A list of frequencies (in cm⁻¹) corresponding to IR/Raman active modes. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity. researchgate.net The MEP surface is color-coded to indicate different regions of charge:

Red: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential. nih.gov

For this compound, an MEP map would be crucial for identifying its reactive sites. The nitrogen atom of the thiazole (B1198619) ring and the cyano group would likely be regions of negative potential (red), indicating their role as nucleophilic centers or hydrogen bond acceptors. Conversely, the hydrogen atoms on the aromatic ring and methyl group would exhibit positive potential (blue), marking them as potential sites for electrophilic interactions. nih.gov MEP analysis provides valuable insights into how the molecule will interact with other reagents, substrates, or biological receptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. aimspress.com

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. materialsciencejournal.org

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The electron-withdrawing cyano group would be expected to lower the energy of both the HOMO and LUMO and influence their distribution across the benzothiazole scaffold. This analysis helps in predicting the outcomes of various chemical reactions, including pericyclic reactions and charge transfer interactions. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters from a Hypothetical FMO Analysis of this compound This table illustrates the type of data derived from FMO calculations. Actual values require a specific computational study.

| Parameter | Definition | Predicted Information for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A numerical value in electron volts (eV). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A numerical value in electron volts (eV). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A value in eV, indicating chemical reactivity. |

| Ionization Potential (IP) | The energy required to remove an electron (approximated as -EHOMO). | A value in eV, related to electron-donating ability. |

| Electron Affinity (EA) | The energy released when an electron is added (approximated as -ELUMO). | A value in eV, related to electron-accepting ability. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electrophile. | A calculated value indicating electrophilic character. |

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry is an indispensable tool for investigating the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify the sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. Such studies are vital for understanding how a starting material like this compound might be synthesized or how it participates in further chemical transformations.

A chemical reaction proceeds from reactants to products through one or more high-energy structures known as transition states (TS). These transient species represent the energy barrier that must be overcome for the reaction to occur. In addition to transition states, reactions may involve intermediates, which are short-lived but stable species that exist in local energy minima along the reaction coordinate. nih.gov

Computational investigation of a reaction involving this compound would focus on locating the geometries of all relevant transition states and intermediates. For example, in a study of its synthesis or its reaction with an oxidizing agent, calculations would be performed to map the energy profile of the proposed pathway. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction's kinetics and feasibility. researchgate.net

The Unified Reaction Valley Approach (URVA) is a sophisticated computational method used to gain a detailed understanding of a chemical reaction mechanism. smu.edursc.org URVA goes beyond simply identifying stationary points (reactants, products, transition states) and instead analyzes the entire reaction path and its surrounding "valley" on the potential energy surface. nsf.gov

The core of URVA is the analysis of the reaction path curvature. mdpi.com As the reacting molecules move along the path from reactants to products, their electronic structure changes. These changes are reflected in the molecule's vibrational modes. The curvature of the reaction path is directly related to the coupling between the vibrational modes and the motion along the path. smu.edu Maxima in the curvature profile pinpoint where significant chemical events—such as bond formation, bond breakage, charge transfer, or rehybridization—occur. rsc.org

A URVA study on a reaction involving this compound would provide a highly detailed, step-by-step description of the chemical transformation. By decomposing the curvature into contributions from different internal coordinates (like bond stretches or angle bends), URVA can precisely identify which parts of the molecule are most actively involved at each stage of the reaction. smu.edumdpi.com This approach offers a comprehensive picture of the reaction dynamics and the underlying electronic processes driving the transformation. nsf.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the chemical compound “this compound” to generate a detailed article covering the requested topics of conformational analysis, molecular dynamics, and advanced computational methodologies.

Studies providing in-depth conformational analysis, specific molecular dynamics simulation parameters (such as RMSD and RMSF values), predicted spectroscopic data (like NMR chemical shifts or vibrational frequencies), or its inclusion in machine learning models and computational screening libraries are not available in the public domain.

While extensive research exists for the broader class of "benzothiazole derivatives," applying these general findings to "this compound" would not meet the required standard of scientific accuracy and specificity for this particular compound. Therefore, it is not possible to construct the requested article with detailed, verifiable research findings and data tables at this time.

Future Research Directions

Exploration of Novel Synthetic Strategies

While foundational methods for synthesizing benzothiazole (B30560) derivatives exist, future research should focus on developing more efficient, scalable, and environmentally benign strategies tailored to 7-Cyano-2-methylbenzothiazole. Traditional methods, such as the Rosemund-von Braun and Sandmeyer reactions, often involve multiple steps and the use of toxic cyanide reactants mdpi.com. Modern synthetic chemistry offers several promising alternatives that warrant exploration.

One key area is the adaptation of palladium-catalyzed C-H functionalization and intramolecular C-S bond formation techniques. A recently developed one-pot method for synthesizing various 2-cyanobenzothiazoles from N-arylcyanothioformamides using a PdCl2/CuI catalyst system has shown good to excellent yields for di-substituted analogues mdpi.com. Applying and optimizing this methodology for the specific synthesis of the 7-cyano-2-methyl isomer from a corresponding N-arylcyanothioformamide precursor could provide a more direct and efficient route.

Another avenue involves the modification of existing protocols that build the benzothiazole ring. For instance, methods starting with 2-aminothiophenol (B119425) halides and acetic anhydride (B1165640) in a glacial acetic acid system have been used for 2-methylbenzothiazole (B86508) derivatives google.com. Investigating the use of a suitably substituted 2-aminothiophenol precursor (containing a cyano group at the required position) in this type of cyclization reaction could offer a streamlined synthesis. The development of cyanogen (B1215507) gas as a cost-effective reagent for creating 2-cyanothiazoles from dithianes presents another innovative, though technically challenging, direction that could be adapted for benzothiazole systems nih.gov.

| Strategy | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Pd-Catalyzed C-H Functionalization | PdCl2, CuI, KI | High efficiency, one-pot procedure, good functional group tolerance mdpi.com. | Optimization for 2-methyl-7-cyano substitution pattern; catalyst loading and reaction condition refinement. |

| Acetic Anhydride Cyclization | Acetic Anhydride, Glacial Acetic Acid | Catalyst-free, potentially lower cost google.com. | Synthesis of the required 2-amino-thiophenol precursor with a cyano group at the 3-position. |

| Cyanogen Gas Reagent | (CN)2, Dithiane-analogue | Use of a cost-effective C1 synthon for the cyano group nih.gov. | Adaptation of the methodology from thiazole (B1198619) to benzothiazole synthesis; handling and safety protocols for cyanogen gas. |

Development of Advanced Derivatization Pathways

The functional groups of this compound—the C7 cyano group, the C2 methyl group, and the aromatic ring—serve as handles for extensive derivatization. Future work should systematically explore these pathways to generate novel molecular libraries.

The cyano group is particularly versatile. It can be transformed into a variety of other functionalities, significantly altering the molecule's properties. A primary target for derivatization is the conversion of the nitrile to an amidine group via the Pinner reaction researchgate.net. This transformation is of particular interest as amidino-substituted benzothiazoles have shown significant biological activity in preclinical studies nih.gov. Other potential transformations of the cyano group include:

Hydrolysis to a carboxylic acid.

Reduction to a primary amine (aminomethyl group).

Cyclization reactions to form heterocyclic rings, such as tetrazoles.

The C2-methyl group also offers opportunities for derivatization, such as through condensation reactions. The aromatic core of the benzothiazole could undergo electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions. A comprehensive exploration of these derivatization pathways can lead to a wide array of new compounds with tailored properties nih.govresearchgate.net.

| Target Site | Reaction Type | Resulting Functional Group | Potential Utility of Derivative |

| C7-Cyano Group | Pinner Reaction | Amidino | Building block for biologically active molecules researchgate.netnih.gov. |

| C7-Cyano Group | Reduction (e.g., with LiAlH4) | Aminomethyl | Introduction of a basic, flexible linker. |

| C7-Cyano Group | [3+2] Cycloaddition (with NaN3) | Tetrazole | Creation of a bioisostere for carboxylic acids. |

| C2-Methyl Group | Condensation with Aldehydes | Styryl | Extension of conjugation for optical applications. |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, etc. | Modulation of electronic properties. |

Integration of High-Throughput and Automated Synthesis

To accelerate the discovery of new derivatives and their applications, future research must integrate high-throughput and automated synthesis platforms. These technologies allow for the rapid generation and screening of large compound libraries, drastically reducing the time and resources required compared to traditional methods rsc.org.

Automated systems based on liquid handling robotics can perform numerous reactions in parallel, such as in 96-well or 1536-well plate formats researchgate.netchromatographyonline.com. By combining the derivatization pathways outlined previously with automated synthesis, a diverse library based on the this compound scaffold can be constructed.

Screening of these libraries can also be automated. Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the rapid analysis of reaction outcomes directly from the synthesis plates without extensive workup, achieving throughputs of more than one sample per second researchgate.net. This fusion of automated synthesis and high-throughput screening creates a powerful workflow for discovering new materials or chemical probes researchgate.netpeeriodicals.com.

In-depth Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides essential tools for predicting molecular properties and guiding experimental work. Future research should leverage in-depth computational modeling to establish clear structure-reactivity relationships for this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to other cyano- and amidinobenzothiazoles to correlate physicochemical descriptors with biological activity, indicating the importance of molecular polarizability and pharmacophore distribution nih.gov. Similar models can be developed for non-clinical applications.

Advanced computational methods can provide deeper insights:

Density Functional Theory (DFT): To calculate electronic properties, orbital energies (HOMO/LUMO), and predict sites of reactivity for derivatization.

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility and intermolecular interactions of derivatives, which is crucial for applications in materials science.

Spectroscopic Prediction: To calculate expected NMR, IR, and UV-Vis spectra, aiding in the characterization of newly synthesized compounds.

By creating a feedback loop between computational prediction and experimental synthesis, researchers can move from random screening to rational design, focusing efforts on derivatives with the highest probability of possessing desired characteristics.

| Computational Method | Predicted Properties | Impact on Research |

| QSAR | Correlation of structure with a target property (e.g., fluorescence quantum yield). | Guides the design of derivatives with enhanced properties nih.gov. |

| DFT | Electron distribution, reaction energetics, spectroscopic signatures. | Predicts reactivity, aids in reaction planning, and confirms structural assignments. |

| MD Simulations | Conformational dynamics, interaction with other molecules or surfaces. | Informs the design of materials with specific packing or binding properties. |

Investigation of Emerging Non-Clinical Applications

The benzothiazole scaffold is a cornerstone in various fields beyond medicine, and the specific electronic properties of this compound make it a prime candidate for several emerging non-clinical applications.

Fluorescent Probes and Chemical Sensors: Benzothiazole derivatives are known fluorophores. The electron-withdrawing nature of the cyano group can be exploited to design solvatochromic or photo-induced electron transfer (PET) based sensors researcher.life. Future work could focus on creating derivatives that act as fluorescent probes for detecting specific ions, reactive oxygen species, or changes in environmental polarity or pH bohrium.comresearchgate.net.

Organic Electronics: The conjugated π-system of the benzothiazole ring suggests potential use in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The cyano group can help tune the electron-accepting properties of the molecule, which is critical for designing efficient electronic materials.

Advanced Dyes and Pigments: Benzothiazoles have historical importance as dyes google.com. Research into new derivatization pathways could lead to novel dyes with enhanced properties such as improved photostability, specific color profiles, or stimuli-responsive behavior for applications in smart textiles or security inks.

Bioconjugation and Chemical Biology Tools: 2-Cyanobenzothiazoles have become valuable tools for the "click chemistry" ligation with cysteine residues in peptides and proteins mdpi.com. Future studies could explore the utility of this compound derivatives as chemical probes for labeling and studying biological molecules in non-therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-cyano-2-methylbenzothiazole, and how are intermediates characterized?

- Methodological Answer : Common routes involve cyclization of substituted anilines with thioureas or thioamides under acidic conditions. For example, intermediates like 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole are synthesized via refluxing 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol. Characterization relies on IR spectroscopy (e.g., NH stretching at ~3450 cm⁻¹, C=O at ~1637 cm⁻¹) and ¹H-NMR (singlet signals for –NH groups at ~8.4 ppm in CDCl₃) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for verifying benzothiazole derivatives?

- Methodological Answer : ¹H-NMR is essential for identifying proton environments (e.g., aromatic protons, methyl groups), while IR confirms functional groups (e.g., cyano stretches at ~2200 cm⁻¹). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. Thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) is used to monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in benzothiazole synthesis?

- Methodological Answer : Systematic variation of solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and reaction times can improve yields. For instance, using microwave-assisted synthesis reduces reaction times by 50% compared to conventional reflux. Temperature-controlled addition of reagents (e.g., dropwise addition of chloroacetyl chloride) minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Structure-activity relationship (SAR) studies should compare derivatives with systematic substituent changes (e.g., fluoro vs. cyano groups at position 7). Use standardized in vitro assays (e.g., MIC for antimicrobial activity) and orthogonal in vivo models (e.g., murine inflammation assays) to validate results. For example, 7-chloro-6-fluoro derivatives show higher antifungal activity than methyl-substituted analogs, highlighting the role of electronegative groups .

Q. How can HPLC methods be tailored for purity assessment of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm is effective. Mobile phases like acetonitrile:water (70:30, v/v) at 1 mL/min resolve impurities. Validate methods using spiked samples with known degradation products (e.g., hydrolyzed cyano groups) and ensure linearity (R² > 0.995) over 1–100 µg/mL .

Q. What computational approaches predict the bioactivity of novel benzothiazole analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses with target enzymes (e.g., COX-2 for anti-inflammatory activity). QSAR models using descriptors like logP, molar refractivity, and HOMO/LUMO energies correlate structural features with activity. For example, electron-withdrawing substituents at position 7 enhance binding affinity to fungal CYP51 .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for benzothiazole derivatives?

- Methodological Answer : Discrepancies may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay endpoints (e.g., MTT vs. apoptosis markers). Cross-validate using clonogenic assays and flow cytometry to distinguish cytostatic vs. cytotoxic effects. For instance, 7-cyano derivatives exhibit IC₅₀ < 10 µM in leukemia cells but >50 µM in solid tumors, suggesting tissue-dependent uptake .

Experimental Design Considerations

Q. How should researchers design SAR studies for benzothiazole-based antimicrobial agents?

- Methodological Answer : Focus on core scaffold modifications :

- Position 2 : Replace methyl with ethyl/propyl to assess steric effects.

- Position 7 : Test cyano, nitro, and halogens for electronic influence.

- Heterocyclic fusion : Introduce triazole or oxadiazole rings via click chemistry.

Evaluate minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with cytotoxicity parallel testing on HEK-293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.